

Application Notes and Protocols for Sodium Peroxide Reactions

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Compound of Interest

Compound Name: Sodium peroxide

Cat. No.: B049792

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Introduction

Sodium peroxide (Na_2O_2) is a versatile and highly reactive inorganic compound with applications ranging from its use as a powerful oxidizing and bleaching agent to its role in specialized chemical syntheses and analytical procedures. Its utility in laboratory and industrial settings necessitates well-defined protocols to ensure safe and effective handling. These application notes provide detailed experimental setups and protocols for several key reactions involving **sodium peroxide**. The information is intended for use by trained professionals in a controlled laboratory environment.

Safety Precautions

Sodium peroxide is a strong oxidizer and reacts exothermically with water, organic materials, and reducing agents.[1] It can cause severe skin burns and eye damage.[1] Always handle **sodium peroxide** in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a flame-resistant lab coat.[1][2] Store **sodium peroxide** in a cool, dry, well-ventilated area away from combustible materials, acids, and powdered metals.[2] Keep containers tightly closed to prevent reaction with moisture and carbon dioxide from the air.

Synthesis of Sodium Peroxide Octahydrate

($\text{Na}_2\text{O}_2 \cdot 8\text{H}_2\text{O}$)

This protocol describes the preparation of **sodium peroxide** octahydrate from sodium hydroxide and hydrogen peroxide. The octahydrate is a white, crystalline solid, in contrast to the anhydrous yellow powder.[3]

Experimental Protocol

- **Preparation of Sodium Hydroxide Solution:** In a beaker, dissolve 10 g of sodium hydroxide (NaOH) in 25 mL of cold water (approximately 8°C). This dissolution is highly exothermic; cool the resulting solution in an ice bath or refrigerator.
- **Reaction with Hydrogen Peroxide:** Transfer the cooled sodium hydroxide solution to a flask. While stirring continuously, slowly add ~17 mL of 20% hydrogen peroxide (H_2O_2) dropwise using a pipette. Maintain the temperature of the reaction mixture by periodically placing the flask in an ice-water bath. The formation of a white precipitate will be observed.
- **Precipitation of the Product:** Once the addition of hydrogen peroxide is complete, add 60 mL of ice-cold 91% isopropanol to the resulting white slurry to precipitate the **sodium peroxide** octahydrate.
- **Isolation and Drying:** Cool the mixture in a refrigerator for 20 minutes to maximize precipitation. Decant the supernatant liquid and collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold isopropanol. The product will be a thick white slurry. For drying, transfer the product to a desiccator containing a suitable drying agent. Note that obtaining a completely dry, free-flowing powder can be challenging without specialized equipment.

Quantitative Data

Parameter	Value	Reference
Sodium Hydroxide	10 g	Sciencemadness.org
20% Hydrogen Peroxide	~17 mL	Sciencemadness.org
91% Isopropanol	60 mL	Sciencemadness.org
Expected Product	Sodium Peroxide Octahydrate ($\text{Na}_2\text{O}_2 \cdot 8\text{H}_2\text{O}$)	[3][4]

Workflow Diagram



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Synthesis of **Sodium Peroxide** Octahydrate Workflow

Generation of Oxygen from **Sodium Peroxide** and Water

This protocol outlines the experimental setup for the generation and collection of oxygen gas from the reaction of **sodium peroxide** with water. This reaction is vigorous and exothermic.

Experimental Protocol

- **Apparatus Setup:** Assemble a gas generation and collection apparatus. This typically consists of a reaction flask (e.g., a round-bottomed flask), a dropping funnel or a means to introduce water in a controlled manner, a delivery tube, and a gas collection system (e.g., a gas jar inverted over a trough of water).
- **Reactant Preparation:** Place a small amount of **sodium peroxide** (e.g., 2-3 grams) into the reaction flask. Fill the dropping funnel with distilled water.
- **Reaction Initiation:** Slowly add distilled water from the dropping funnel onto the **sodium peroxide**. The reaction will begin immediately, producing oxygen gas which will bubble

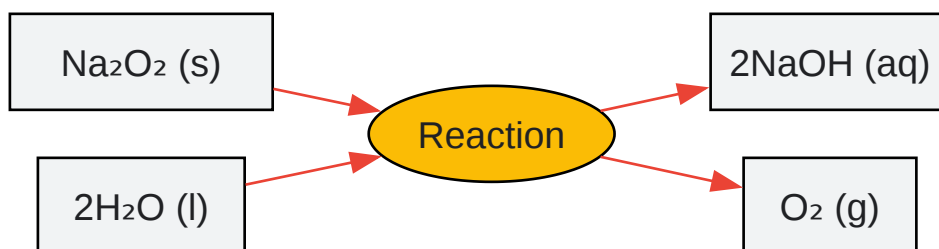
through the delivery tube.

- Gas Collection: Collect the evolved oxygen gas by displacing water in the inverted gas jar.
- Confirmation of Oxygen: To confirm the presence of oxygen, insert a glowing splint into the gas jar. The splint should relight.[5]

Quantitative Data

Parameter	Value/Observation	Reference
Sodium Peroxide	2-3 g	Brainly.in
Water	5-7 mL (added slowly)	Brainly.in
Observation	Rapid effervescence/bubbling	[5]
Gas Collected	Colorless and odorless	[5]
Confirmation Test	Glowing splint relights	[5]

Reaction Pathway



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Reaction of **Sodium Peroxide** with Water

Sodium Peroxide Fusion for Mineral Dissolution

Sodium peroxide fusion is a highly effective method for the complete digestion of refractory minerals that are resistant to acid dissolution, preparing them for elemental analysis by techniques such as ICP-MS or ICP-OES.[6]

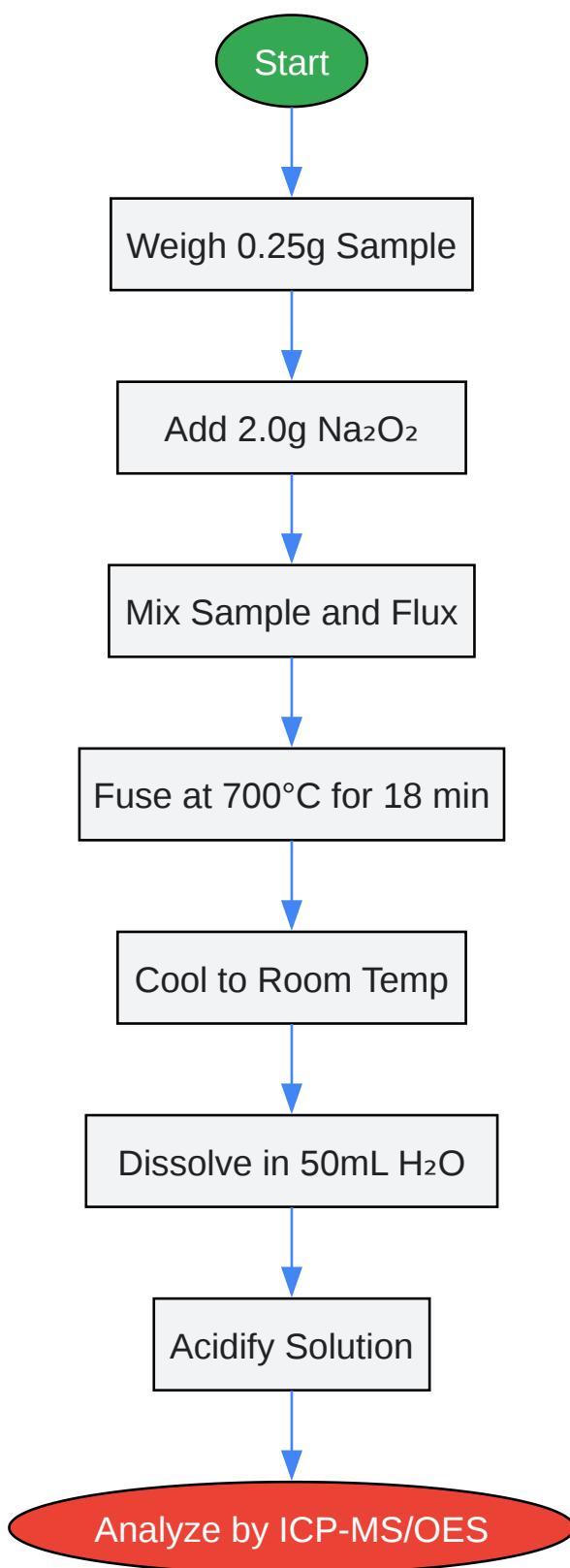
Experimental Protocol

- Sample Preparation: Accurately weigh 0.2500 g of the finely powdered and dried (at 110°C) mineral sample into a zirconium or corundum crucible.[\[6\]](#)[\[7\]](#)
- Mixing with Flux: Add 1.50 g of **sodium peroxide** to the crucible and mix thoroughly with the sample. Cover the mixture with an additional 0.50 g of **sodium peroxide**.[\[7\]](#) A sample to **sodium peroxide** ratio of 1:6.5 has been found to be optimal for complete dissolution.
- Fusion: Place the crucible in a muffle furnace preheated to 700°C and allow the mixture to fuse for 18 minutes.[\[7\]](#)
- Cooling and Dissolution: Remove the crucible from the furnace and allow it to cool completely. Place the cooled crucible in a beaker containing 50 mL of deionized water.
- Leaching: Gently heat the beaker on a hot plate until the fused melt detaches from the crucible and dissolves. This may require leaving the solution overnight.
- Acidification and Analysis: The resulting solution can then be acidified (e.g., with nitric and tartaric acids) and diluted for analysis by ICP-MS or ICP-OES.[\[8\]](#)

Quantitative Data

Parameter	Value	Reference
Sample Mass	0.2500 g	[7]
Sodium Peroxide Mass	2.00 g (total)	[7]
Sample to Flux Ratio	1:8 (in this protocol)	[7]
Fusion Temperature	700°C	[7]
Fusion Time	18 minutes	[7]

Workflow Diagram



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Sodium Peroxide Fusion Workflow for Mineral Analysis

Determination of Peroxide Value (Adapted for Sodium Peroxide)

This protocol is adapted from standard methods for determining the peroxide value of oils and fats and can be used to assess the purity of a **sodium peroxide** sample.^{[9][10]} The method is based on the oxidation of iodide to iodine by the peroxide, followed by titration of the liberated iodine with a standard sodium thiosulfate solution.

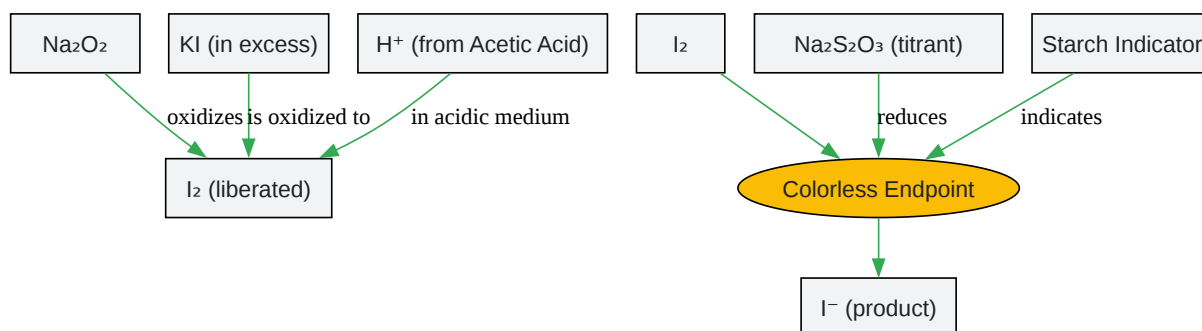
Experimental Protocol

- **Sample Preparation:** Accurately weigh approximately 0.1 g of the **sodium peroxide** sample and dissolve it carefully in 30 mL of a 3:2 (v/v) acetic acid-chloroform solution in a 250 mL Erlenmeyer flask with a glass stopper.
- **Reaction with Iodide:** Add 0.5 mL of a freshly prepared saturated potassium iodide (KI) solution. Stopper the flask, swirl to mix, and let it stand for 1 minute with occasional shaking.
- **Dilution:** Add 30 mL of deionized water to the flask.
- **Titration:** Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution. Shake the flask vigorously during the titration. Continue until the yellow-brown color of the iodine has almost disappeared.
- **Endpoint Determination:** Add approximately 1 mL of a 1% starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color completely disappears.
- **Blank Titration:** Perform a blank titration using the same procedure but without the **sodium peroxide** sample.
- **Calculation:** The peroxide value can be calculated based on the volume of sodium thiosulfate solution used in the sample and blank titrations.

Quantitative Data

Parameter	Specification	Reference
Sample Mass	~0.1 g	Adapted from[10]
Acetic Acid-Chloroform	30 mL	[10]
Saturated KI Solution	0.5 mL	[10]
Deionized Water	30 mL	[10]
Sodium Thiosulfate	0.1 M (standardized)	[9]
Starch Indicator	~1 mL (1%)	[9]

Logical Relationship Diagram



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Principle of Peroxide Value Titration

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